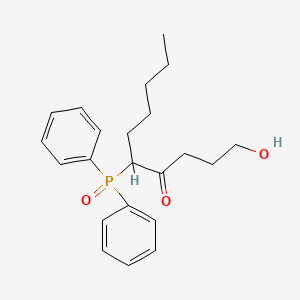
5-(Diphenylphosphoryl)-1-hydroxydecan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diphenylphosphoryl)-1-hydroxydecan-4-one is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group attached to a decanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylphosphoryl)-1-hydroxydecan-4-one typically involves the reaction of diphenylphosphoryl chloride with a suitable decanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Diphenylphosphoryl)-1-hydroxydecan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The diphenylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Diphenylphosphoryl)-1-hydroxydecan-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(Diphenylphosphoryl)-1-hydroxydecan-4-one involves its interaction with specific molecular targets and pathways. The diphenylphosphoryl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl and carbonyl groups also play a role in the compound’s chemical behavior, contributing to its overall mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphoryl azide: Known for its use in the Curtius rearrangement and peptide synthesis.
Diphenylphosphoryl chloride:
Diphenylphosphoryl hydrazine:
Uniqueness
5-(Diphenylphosphoryl)-1-hydroxydecan-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the diphenylphosphoryl group and the decanone backbone allows for a wide range of chemical transformations and applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
89625-05-8 |
|---|---|
Fórmula molecular |
C22H29O3P |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
5-diphenylphosphoryl-1-hydroxydecan-4-one |
InChI |
InChI=1S/C22H29O3P/c1-2-3-6-17-22(21(24)16-11-18-23)26(25,19-12-7-4-8-13-19)20-14-9-5-10-15-20/h4-5,7-10,12-15,22-23H,2-3,6,11,16-18H2,1H3 |
Clave InChI |
TTYJYBYIBRERPY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(=O)CCCO)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


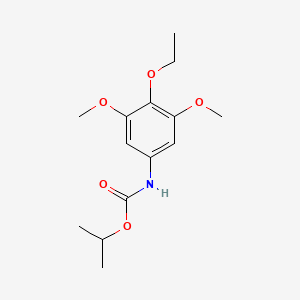
![[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid](/img/structure/B14404718.png)
![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)
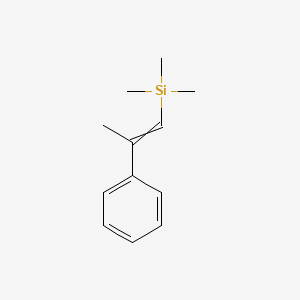
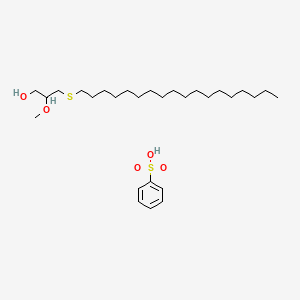
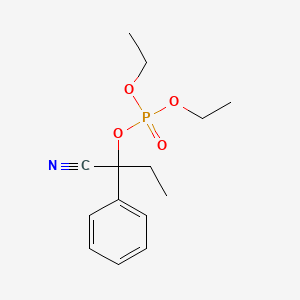
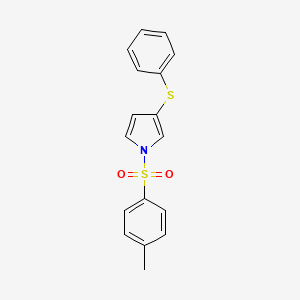
![5-Chloro-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14404749.png)
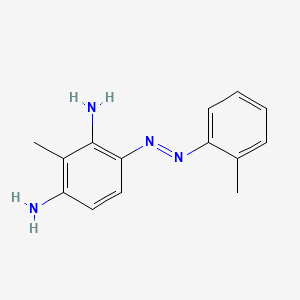



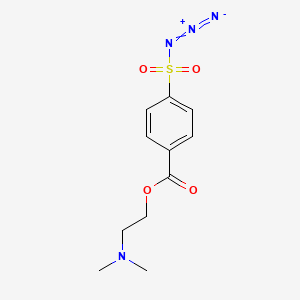
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14404777.png)
